"2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine" CAS number
"2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine" CAS number
An In-Depth Technical Guide to 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine: Synthesis, Application, and Core Chemical Principles
Executive Summary: 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is a highly reactive pyridine derivative of significant interest to the pharmaceutical industry. Its utility is primarily defined by the electrophilic nature of its bromomethyl group, which makes it a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, synthesis protocols, mechanistic activity, and its cornerstone application in the production of proton pump inhibitors (PPIs). Aimed at researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in a laboratory and process chemistry setting.
Chemical Identity and Physicochemical Properties
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is a halogenated pyridine derivative. It is most commonly utilized in its free base form or as a hydrohalide salt to improve handling and stability. While the brominated version is the focus of this guide, its chlorinated analogue, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, is also widely used in industrial synthesis, often interchangeably depending on the desired reactivity and cost-effectiveness.[1][2] The core properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine | [1] |
| CAS Number (Free Base) | 780752-32-1 | [1] |
| Molecular Formula | C₉H₁₂BrNO | [1] |
| Molecular Weight | 230.11 g/mol | [1] |
| Appearance | Typically an off-white to pale yellow solid | N/A |
| Related Compound (CAS) | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl (86604-75-3) | [3][4] |
The Role of Halogenated Pyridines in Drug Discovery
Halogenated heterocyclic compounds are fundamental building blocks in medicinal chemistry. The strategic placement of a halogen, such as bromine, on a side chain of the pyridine ring transforms the molecule into a potent electrophile. The carbon atom of the bromomethyl (-CH₂Br) group becomes highly susceptible to nucleophilic attack, allowing for the facile formation of new carbon-heteroatom bonds. This reactivity is the cornerstone of its utility, enabling chemists to couple the pyridine moiety with other complex molecular scaffolds.[1] This specific molecule is particularly crucial as a key intermediate in the synthesis of several blockbuster drugs, most notably the anti-ulcer agent omeprazole and its S-enantiomer, esomeprazole.[2][5][6]
Synthesis and Mechanistic Considerations
The synthesis of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine typically starts from its hydroxymethyl analogue, 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine. The core of the synthesis is the substitution of the hydroxyl group (-OH), a poor leaving group, with a bromide atom.
Synthetic Pathway and Mechanistic Rationale
The conversion relies on activating the hydroxyl group to turn it into a good leaving group, which is then displaced by a bromide ion. Common laboratory and industrial reagents for this transformation include hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).
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Causality of Reagent Choice : Using a strong acid like HBr protonates the hydroxyl group, forming an oxonium ion (-OH₂⁺). This is an excellent leaving group (water), which is readily displaced by the bromide ion in an Sₙ2 reaction. Alternatively, PBr₃ reacts with the alcohol to form a phosphite ester intermediate, which is also an excellent leaving group for subsequent Sₙ2 attack by bromide.
The overall workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
The following protocol is an illustrative example for the synthesis of the analogous chloro-hydrochloride, which can be adapted for the bromo-compound using appropriate brominating agents.[7]
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Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere (e.g., argon), dissolve 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine (1.0 eq) in a suitable anhydrous solvent like dichloromethane.[2][7]
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermicity of the reaction with the halogenating agent.
-
Reagent Addition: Slowly add the halogenating agent (e.g., a solution of thionyl chloride, 1.05 eq) dropwise to the cooled solution while stirring vigorously.[7] Maintaining a slow addition rate prevents temperature spikes and the formation of by-products.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours until completion (monitored by TLC or LC-MS).[2]
-
Isolation: Remove the solvent under reduced pressure. The resulting crude solid is then triturated with a non-polar solvent like hexane to precipitate the product, which is collected by filtration.[7]
-
Purification: The collected solid is washed with fresh hexane and dried under a vacuum to yield the final product, typically as its hydrochloride salt if thionyl chloride is used.[7]
Core Application: Synthesis of Proton Pump Inhibitors (PPIs)
The primary industrial application of this pyridine derivative is the synthesis of the benzimidazole class of drugs, which includes omeprazole.[5][6] These drugs function by inhibiting the stomach's H⁺/K⁺ ATPase proton pump.
Reaction Mechanism and Workflow
The synthesis involves a nucleophilic substitution reaction where the deprotonated nitrogen of the benzimidazole ring attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond.
-
Role of Base and Solvent : A base, such as sodium hydroxide, is used to deprotonate the thiol group of 5-methoxy-2-mercaptobenzimidazole, making it a potent nucleophile. The subsequent coupling reaction is typically carried out in a polar solvent like ethanol or isopropanol, which can solvate the ionic intermediates.
The workflow for this crucial coupling step is illustrated below.
Caption: Key steps in the synthesis of Omeprazole.
Analytical Characterization
Confirmation of the structure and assessment of purity are critical. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals:
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A singlet for the methoxy (-OCH₃) protons.
-
Two distinct singlets for the two non-equivalent methyl (-CH₃) groups on the pyridine ring.
-
A key singlet for the bromomethyl (-CH₂Br) protons, typically downfield due to the electron-withdrawing effect of the bromine atom.
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A singlet for the lone proton on the pyridine ring.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) will show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated molecule, confirming its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two mass peaks of nearly equal intensity, [M+H]⁺ and [M+2+H]⁺, which is a definitive confirmation of a monobrominated compound.
Safety, Handling, and Storage
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine and its analogues are reactive and hazardous chemicals that require careful handling.
-
Hazards : Based on data for the chloro-analog, this compound is expected to be a skin, eye, and respiratory irritant.[8][9] Bromomethyl compounds are often lachrymators (tear-inducing).
-
Handling : Always handle this chemical in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid creating dust and avoid all contact with skin, eyes, and clothing.[9][10]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place.[11] It should be stored away from incompatible materials such as strong oxidizing agents and moisture to prevent degradation.
Conclusion
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is more than a simple chemical intermediate; it is an enabling tool for the construction of life-saving pharmaceuticals. Its value is rooted in the predictable and efficient reactivity of its bromomethyl group. A thorough understanding of its synthesis, mechanistic behavior, and handling requirements, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its synthetic potential in drug discovery and development programs.
References
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PubChem. 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
- Patel, S. B., et al. Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5- Dimethyl-4-Methoxy. RASĀYAN J. Chem. 2024;17(4):2067-2074.
- Google Patents. US8697880B2 - Compounds useful for the synthesis of S- and R-omeprazole and a process for their preparation.
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SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Available from: [Link]
- Google Patents. EP0103553A2 - Intermediates for the preparation of omeprazole.
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